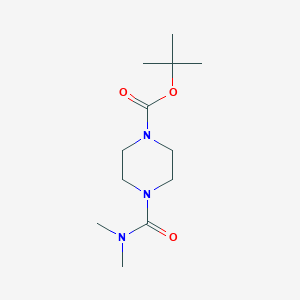
1-Boc-4-dimethylcarbamoylpiperazine
Übersicht
Beschreibung
1-Boc-4-dimethylcarbamoylpiperazine is a chemical compound used in scientific research . Its applications range from drug discovery to organic synthesis, making it indispensable in various fields.
Molecular Structure Analysis
The molecular formula of 1-Boc-4-dimethylcarbamoylpiperazine is C12H23N3O3 .Chemical Reactions Analysis
The formation of Boc-protected amines and amino acids, such as 1-Boc-4-dimethylcarbamoylpiperazine, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Wissenschaftliche Forschungsanwendungen
Polymers and Medical Devices
"1-Boc-4-dimethylcarbamoylpiperazine" is involved in the development of cascade biodegradable polymers, which have significant applications in medical devices, drug delivery vehicles, and tissue engineering scaffolds. These polymers degrade through a sequence of intramolecular reactions, showcasing unique biodegradation properties that can be precisely controlled (Dewit & Gillies, 2009).
Chemical Synthesis and Drug Development
The compound has been utilized in the synthesis of unnatural amino acids, which are critical for the development of synthetic opioid ligands. These amino acids, when incorporated into opioid ligands, enhance their potency, demonstrating the compound's importance in drug design and development (Bender et al., 2015).
Advanced Material Science
In the field of advanced materials, "1-Boc-4-dimethylcarbamoylpiperazine" contributes to the synthesis of borazine and its derivatives, which are used as molecular scaffolds in doping graphitic-based carbon materials. These materials are crucial for tailoring optoelectronic characteristics and have applications in optoelectronics, H2 storage, and the development of supramolecular functional architectures (Bonifazi et al., 2015).
Boron-Nitrogen Doped Carbon Scaffolding
The boron-nitrogen bonds, akin to those in borazine and its derivatives, play a significant role in enhancing the electrical and UV-emission/absorption properties of carbon-based materials. These characteristics are essential for semiconducting applications, demonstrating the chemical's contribution to the development of electronic devices and materials science (Bonifazi et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-8-6-14(7-9-15)10(16)13(4)5/h6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTUDVNBQYLPMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627433 | |
| Record name | tert-Butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-dimethylcarbamoylpiperazine | |
CAS RN |
215453-81-9 | |
| Record name | tert-Butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B1629202.png)
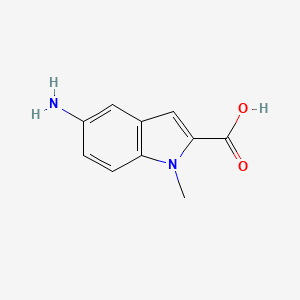
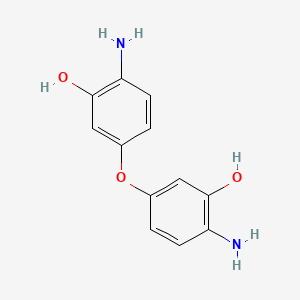
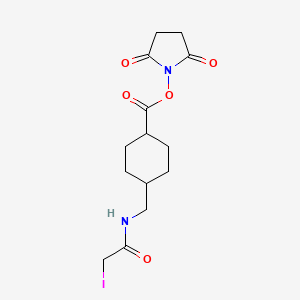
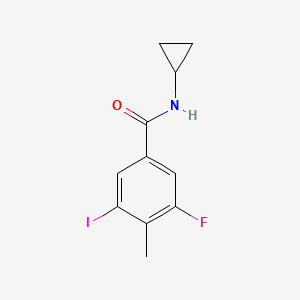

![7-Bromo-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1629209.png)

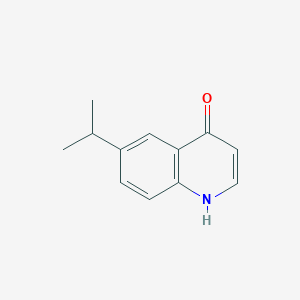


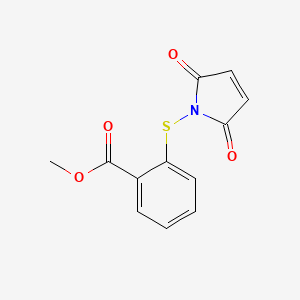
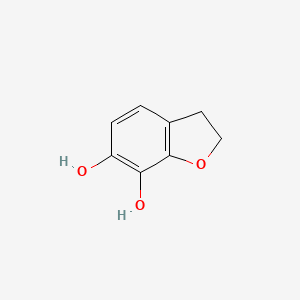
![(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/no-structure.png)